molecular formula C8H4ClFN2O B11902676 8-Chloro-6-fluoroquinazolin-4(3H)-one

8-Chloro-6-fluoroquinazolin-4(3H)-one

Cat. No.: B11902676
M. Wt: 198.58 g/mol
InChI Key: JEQKQYBYDLYTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-6-fluoroquinazolin-4(3H)-one is a halogen-substituted quinazolinone derivative of significant interest in organic and medicinal chemistry research. Quinazolin-4(3H)-one scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological properties . These compounds are frequently explored as key intermediates in the synthesis of more complex molecules targeting various disease pathways . The specific halogen pattern on this compound enhances its electronic properties, making it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions . Researchers utilize this scaffold in the development of potential therapeutic agents. Quinazolinone derivatives have demonstrated notable biological activities, including serving as allosteric inhibitors for targets like EGFR in oncology research , and have been investigated as inhibitors for viral enzymes such as HIV-1 Reverse Transcriptase-associated Ribonuclease H and Integrase . The structural motif is also found in compounds with reported antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities . This compound is provided for research applications as a building block to advance the development of novel bioactive molecules. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

8-chloro-6-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4ClFN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13)

InChI Key

JEQKQYBYDLYTOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Chloro 6 Fluoroquinazolin 4 3h One

Pioneering Synthetic Routes for Quinazolinone Core Structures

The quinazolinone scaffold is a foundational structural motif present in numerous biologically active compounds and natural alkaloids. mdpi.comscilit.com Consequently, a multitude of synthetic strategies have been developed over the years for its construction. Classical methods often rely on the condensation of anthranilic acid derivatives with reagents like carboxylic acids, orthoesters, or formamide, sometimes requiring harsh conditions such as high temperatures. mdpi.comtandfonline.com A widely employed route involves the acylation of anthranilic acid, followed by a ring-closing reaction, often proceeding through a benzoxazin-4-one intermediate. nih.govmui.ac.irnih.gov This intermediate can then be treated with various amines to yield the desired 4(3H)-quinazolinone derivatives. tandfonline.comnih.gov

Cyclization and Annulation Approaches

Cyclization reactions represent the cornerstone of quinazolinone synthesis. A predominant strategy involves the cyclization of ortho-substituted benzene (B151609) substrates, such as derivatives of 2-aminobenzoic acid or 2-aminobenzamide. nih.govresearchgate.netresearchgate.net The process typically begins with the acylation of the amino group, followed by an intramolecular condensation and dehydration to form the pyrimidine (B1678525) ring.

One of the most versatile methods proceeds via a 1,3-benzoxazin-4-one intermediate. nih.govnih.gov This is achieved by reacting an anthranilic acid with an acyl chloride or acetic anhydride. mui.ac.irnih.gov The benzoxazinone is then converted to the corresponding quinazolinone by reaction with ammonia or a primary amine, which first opens the ring and then facilitates a recyclization with the elimination of water. nih.gov

Annulation strategies build the quinazolinone ring system by forming two new bonds in a cyclic manner. For instance, 2-aminobenzamides can be annulated using various one-carbon sources like dimethyl sulfoxide (DMSO) or isocyanides. researchgate.net These methods often involve oxidative C-N bond formation to construct the final heterocyclic ring.

Table 1: Selected Cyclization and Annulation Methodologies for Quinazolinone Core Synthesis
Starting MaterialsKey Reagents/IntermediatesReaction TypeReference
Anthranilic acid, Butyryl chlorideAcetic anhydride, Benzoxazin-4-one intermediateAcylation, Dehydrative Cyclization nih.gov
Substituted Anthranilic acids, Chloro-acyl chloridesAcetic anhydride, DMFCondensation, Cyclization mui.ac.ir
2-aminobenzamide, DMSOH₂O₂ (oxidant)Oxidative Annulation researchgate.netacs.org
2-arylindoles, AminesCopper catalyst, O₂Oxidative Cyclization organic-chemistry.org

Multi-Component and One-Pot Reaction Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, multi-component reactions (MCRs) and one-pot strategies have become powerful tools for constructing the quinazolinone scaffold. mdpi.comscilit.com MCRs allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, incorporating most of the atoms from the reactants into the final product. nih.gov

These reactions offer significant advantages, including reduced purification steps and lower solvent usage. mdpi.com A common MCR approach for quinazolinones involves the reaction of an anthranilic acid derivative (or isatoic anhydride), an aldehyde, and an amine. frontiersin.orgacs.org The Ugi four-component reaction (Ugi-4CR), which utilizes a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide, has also been adapted for the rapid synthesis of diverse and complex quinazolinone structures. nih.govmdpi.com These one-pot procedures can be followed by subsequent cyclization steps, such as palladium-catalyzed annulation, to yield polycyclic quinazolinone systems. nih.gov

Table 2: Examples of Multi-Component and One-Pot Syntheses of Quinazolinones
ComponentsKey Features/CatalystsProduct TypeReference
2-bromobenzamide, Aldehydes, Aqueous ammoniaCopper-catalyzed tandem reaction2,3-disubstituted quinazolinones mdpi.com
2-iodoaniline, Nitro compounds, Acid anhydridesPalladium-catalyzed, Mo(CO)₆ as CO source2,3-disubstituted quinazolin-4(3H)-ones acs.org
Isatoic anhydride, Aldehydes, AminesTriethanolamine (TEOA) catalyzedSubstituted quinazolinones frontiersin.org
2-azidobenzaldehyde, Isocyanide, Cinnamic acids, 2-bromobenzenamineUgi 4-CR followed by Pd-catalyzed Heck cyclizationTetracyclic 3,4-dihydroquinazolines mdpi.com

Targeted Synthesis of Halogenated Quinazolinone Scaffolds

The introduction of halogen atoms, such as chlorine and fluorine, onto the quinazolinone scaffold is of significant interest as it can modulate the compound's physicochemical and biological properties. The synthesis of specifically halogenated quinazolinones like 8-Chloro-6-fluoroquinazolin-4(3H)-one can be achieved through two primary strategies: direct halogenation of a pre-formed quinazolinone ring or, more commonly, by starting with appropriately halogenated precursors.

Regioselective Halogenation Techniques

Achieving regioselectivity in the direct halogenation of aromatic systems is a significant synthetic challenge. Modern methods have been developed for the site-selective C-H halogenation of quinazolinone and related heterocyclic scaffolds. Palladium-catalyzed ortho-selective C-H halogenation has been described, using N-halosuccinimide as both the halogen source and an oxidant. nih.gov This approach demonstrates high chemo- and regioselectivity.

Metal-free protocols have also been established, offering an operationally simple and economical route to halogenated heterocycles. rsc.orgnih.gov For instance, the use of trihaloisocyanuric acid as a halogen source allows for the regioselective C5–H halogenation of 8-substituted quinolines at room temperature. rsc.orgnih.gov While developed for quinolines, these principles of directing group-assisted or inherent electronic-biased halogenation can be applied to the quinazolinone system to control the position of halogen introduction.

Table 3: Methods for Regioselective Halogenation
Substrate TypeReagentCatalyst/ConditionsOutcomeReference
Quinazolinone scaffoldsN-halosuccinimidePalladium-catalyzed C-H activationOrtho-selective halogenation nih.gov
8-substituted quinolinesTrihaloisocyanuric acidMetal-free, room temperatureRegioselective C5-halogenation rsc.orgnih.gov
Quinoline N-oxidesN-iodosuccinimide (NIS)[RhCp*Cl₂]₂, AgNTf₂C8-iodination mdpi.com

Synthesis through Substituted Anthranilic Acid Derivatives and Related Precursors

The most direct and widely used method for preparing specifically substituted quinazolinones, including this compound, involves starting with a precursor that already contains the desired substitution pattern. The key starting material for this target compound would be 2-amino-3-chloro-5-fluorobenzoic acid .

This substituted anthranilic acid can be converted to the final quinazolinone product through established cyclization methods. For example, it can be reacted with formamide at high temperature (Niementowski reaction) or condensed with triethyl orthoformate and an amine source. tandfonline.commdpi.com Alternatively, a two-step approach is common, where the substituted anthranilic acid is first acylated (e.g., with acetic anhydride to introduce a 2-methyl group) to form a benzoxazinone intermediate. This intermediate, 8-chloro-6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one , is then reacted with ammonia or an amine to yield the corresponding quinazolinone. nih.govnih.gov

For the synthesis of the parent this compound (unsubstituted at the 2-position), the substituted anthranilic acid would typically be heated with formamide or a similar one-carbon synthon to facilitate the cyclization.

Emerging Catalytic Approaches in Quinazolinone Synthesis

Modern organic synthesis has increasingly relied on catalytic methods to improve the efficiency, selectivity, and environmental footprint of reactions. The synthesis of quinazolinones has benefited significantly from these advances, with a wide array of transition-metal and organocatalytic systems being developed. researchgate.netmdpi.com These methods often enable bond formations and molecular transformations that are difficult to achieve through classical means.

Transition-metal catalysis, particularly with palladium and copper, is prominent in this field. mdpi.commdpi.comnih.gov Copper-catalyzed cascade reactions have been used to synthesize quinazolinones from readily available starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides, often using air as a green oxidant. organic-chemistry.org Palladium catalysts are employed in carbonylation reactions and for C-H activation/annulation cascades to build the heterocyclic core. mdpi.commdpi.com Other earth-abundant metals like cobalt and iron have been used for acceptorless dehydrogenative coupling reactions, providing an atom-economical route to quinazolines and quinazolinones from 2-aminoaryl alcohols and nitriles or amides. organic-chemistry.orgresearchgate.net

In addition to metal-based systems, organocatalysis has emerged as a powerful, metal-free alternative. frontiersin.orgresearchgate.net Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can catalyze the cyclization of anthranilamides with aldehydes under solvent-free or mechanochemical (grinding) conditions. frontiersin.org These methods align with the principles of green chemistry by avoiding toxic metal catalysts and often proceeding under milder conditions. tandfonline.comresearchgate.net The use of nanocatalysts is also gaining traction, offering high surface area and enhanced reactivity, further pushing the synthesis of quinazolinones toward more sustainable practices. tandfonline.com

Table 4: Overview of Emerging Catalytic Systems in Quinazolinone Synthesis
Catalyst TypeMetal/CompoundReaction TypeKey AdvantagesReference
Transition MetalPalladium (Pd)C-H activation, Cyclocarbonylation, Cross-couplingHigh efficiency, Broad scope mdpi.commdpi.com
Transition MetalCopper (Cu)Cascade cyclization, Aerobic oxidationInexpensive, Use of air as oxidant mdpi.comorganic-chemistry.orgorganic-chemistry.org
Transition MetalCobalt (Co), Iron (Fe)Acceptorless Dehydrogenative Coupling (ADC)Atom-economical, Environmentally benign researchgate.net
Transition MetalIridium (Ir)Acceptorless Dehydrogenative Coupling (ADC)High atom-economy, Mild conditions organic-chemistry.org
Organocatalystp-Toluenesulfonic acid (p-TSA)Condensation/CyclizationMetal-free, Solvent-free (grinding) conditions frontiersin.org
OrganocatalystPhosphoric acid (H₃PO₃)Cyclo-condensation via C-C bond cleavageMetal- and oxidant-free, High selectivity researchgate.netmdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to construct the quinazolinone skeleton. mdpi.comfrontiersin.org Palladium, copper, and iron catalysts are frequently employed for these transformations. nih.gov

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organic halides, is a highly effective method for C-C bond formation in quinazolinone synthesis. mdpi.com For instance, a substituted 2-aminobenzamide could be coupled with a boronic acid, followed by cyclization to form the quinazolinone ring. Similarly, the Heck reaction, involving the coupling of an organic halide with an alkene, and the Sonogashira reaction, which couples organic halides with terminal alkynes, have been extensively used to build alkynylated and alkenylated quinazolinones. mdpi.commdpi.com A palladium-catalyzed carbonylative approach has also been developed, synthesizing 2-aryl quinazolinones from o-carbamoyl/cyano anilines and aryl iodides using oxalic acid as a carbon monoxide source. researchgate.net

Copper and Iron-Catalyzed Reactions: Copper and iron catalysts offer more economical and environmentally friendly alternatives to palladium. Copper-catalyzed Ullmann-type reactions are particularly useful for forming C-N bonds, a key step in many quinazolinone syntheses. Iron-catalyzed cross-coupling reactions have also been developed, often proceeding under mild conditions. mdpi.com For example, an iron-catalyzed cyclization of 2-halobenzoic acids with amidines can be achieved, even in aqueous media. sci-hub.cat

A general approach to synthesizing the this compound core via these methods would likely involve a starting material such as 2-amino-3-chloro-5-fluorobenzamide, which could then undergo a metal-catalyzed reaction with a suitable coupling partner to introduce the C2 substituent and facilitate cyclization.

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Quinazolinone Synthesis

Reaction TypeCatalyst/ReagentsKey Bond FormationTypical Substrates
Suzuki-Miyaura CouplingPd(PPh₃)₄, BaseC-C (Aryl-Aryl)Halogenated benzamides, Arylboronic acids
Heck CouplingPd(OAc)₂, PPh₃, BaseC-C (Aryl-Alkenyl)Halogenated benzamides, Alkenes
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, BaseC-C (Aryl-Alkynyl)Halogenated benzamides, Terminal alkynes
Ullmann CondensationCuI, Ligand, BaseC-N2-Halobenzoic acids, Amidines/Amines
Iron-Catalyzed CyclizationFeCl₃, Ligand, BaseC-N2-Halobenzoic acids, Amidines

Oxidative Cyclization and C-H Functionalization Strategies

Oxidative cyclization and direct C-H functionalization represent modern, atom-economical approaches to synthesizing and modifying the quinazolinone core. These methods often avoid the need for pre-functionalized starting materials.

Oxidative Cyclization: These strategies typically involve the formation of the quinazolinone ring through an oxidative process. For example, 2-aminobenzamides can react with alcohols or aldehydes in the presence of an oxidant to yield the corresponding quinazolinone. nih.gov Metal-free versions of these reactions have been developed, utilizing oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or proceeding via electrochemical oxidation. d-nb.inforsc.org Such a method could, in principle, synthesize this compound from 2-amino-3-chloro-5-fluorobenzamide and a suitable one-carbon source under oxidative conditions.

C-H Functionalization: Direct C-H functionalization allows for the introduction of new substituents onto a pre-formed quinazolinone ring, offering a streamlined approach to creating diverse derivatives. researchgate.net Transition metals, particularly palladium and rhodium, are effective catalysts for directing the activation of specific C-H bonds. whiterose.ac.uk For the this compound core, C-H functionalization could potentially be directed to the C-5 or C-7 positions, depending on the directing group and reaction conditions, allowing for late-stage modification of the molecule. nih.govnih.gov This methodology is invaluable for rapidly generating libraries of related compounds for biological screening.

Microwave-Assisted and Environmentally Benign Synthetic Methods

In line with the principles of green chemistry, microwave-assisted synthesis and the use of environmentally benign solvents have become increasingly popular for the production of quinazolinones.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. frontiersin.orgresearchgate.netnih.gov This technique has been successfully applied to various quinazolinone syntheses, including the iron-catalyzed cyclization of 2-halobenzoic acids and amidines, and copper-catalyzed aerobic oxidative reactions of 2-aminobenzamides and alcohols. sci-hub.catnih.gov The efficiency of microwave heating makes it a highly attractive method for the rapid synthesis of compound libraries. A notable example is the solvent-free, copper-catalyzed reaction between 2-aminobenzamide derivatives and alcohols under microwave irradiation to produce quinazolinones in moderate to high yields. nih.gov

Environmentally Benign Methods: The use of water as a solvent and the development of catalyst-free reactions are key aspects of green quinazolinone synthesis. sci-hub.cat Water is an ideal solvent due to its low cost, non-toxicity, and non-flammability. Iron-catalyzed C-N coupling reactions have been successfully performed in water to create N-heterocycles. sci-hub.cat Furthermore, solvent-free, one-pot multicomponent reactions have been developed, which minimize waste and simplify purification procedures. For example, a sustainable method for quinazolinone synthesis employs a magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system. bohrium.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodReaction TimeYieldReference
2-Aminobenzamide + Benzyl AlcoholConventional Heating (Oil Bath)16 hours55% nih.gov
Microwave Irradiation2 hoursup to 92% nih.gov
2-Halobenzoic Acid + AmidineConventional HeatingSeveral hoursModerate sci-hub.cat
Microwave Irradiation30 minutesGood to Excellent sci-hub.cat

Derivatization Strategies for Structural Modification of the this compound Core

Once the this compound core is synthesized, its structural modification is crucial for developing analogs with potentially improved biological activity. The existing functional groups—the chloro and fluoro substituents, the N-H group at position 3, and the carbonyl group at position 4—offer multiple handles for derivatization.

The chlorine atom at the C-8 position is a prime site for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, Suzuki or Stille couplings could introduce new aryl or heteroaryl groups at this position, while Buchwald-Hartwig amination could install various amine functionalities. mdpi.com

The N-3 position can be readily alkylated or arylated using standard procedures involving a base and an appropriate alkyl or aryl halide. This modification is often used to modulate the pharmacokinetic properties of the molecule.

The C-2 position is another common site for derivatization. Depending on the initial synthetic route, a variety of substituents can be introduced. If the C-2 position is unsubstituted, it can be functionalized through various C-H activation strategies.

The carbonyl group at C-4, while generally less reactive for modification, can influence the electronic properties of the ring system and is a key feature of the quinazolinone scaffold. nih.gov These derivatization strategies allow for a systematic exploration of the chemical space around the this compound core, facilitating the development of new therapeutic agents.

Structure Activity Relationship Sar and Molecular Design of 8 Chloro 6 Fluoroquinazolin 4 3h One Analogs

Fundamental Principles of Quinazolinone SAR

The 4(3H)-quinazolinone core is a bicyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The biological activity of its derivatives is highly dependent on the nature and position of substituents on both rings. nih.gov SAR studies have established that positions 2, 3, 6, 7, and 8 are critical for modulating pharmacological activity. mdpi.com

The quinazolinone ring system itself, with its lactam group and aromatic character, provides a rigid scaffold capable of participating in various non-covalent interactions, including hydrogen bonding and aromatic stacking with biological targets. nih.gov For instance, the carbonyl group at position 4 and the nitrogen at position 3 are key interaction points. The carbonyl oxygen frequently acts as a hydrogen bond acceptor, an interaction predicted to be crucial for the inhibitory activity of some quinazolinones against enzymes like PqsR. nih.gov

Substituents on the benzene ring (positions 5, 6, 7, and 8) primarily influence the electronic properties and lipophilicity of the molecule. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. nih.gov The pyrimidine part of the scaffold also offers key positions for modification. The substituent at the C-2 position can significantly impact the compound's potency and selectivity, while the substituent at the N-3 position is often varied to explore the binding pocket of a target enzyme or receptor. nih.govnih.gov

The versatility of the quinazolinone scaffold allows medicinal chemists to fine-tune the properties of derivatives to achieve desired therapeutic effects, making it a continuously explored area in drug discovery. organic-chemistry.org

Role of Halogen Substituents in Modulating Biological Response

Halogenation is a common and effective strategy in medicinal chemistry to enhance the therapeutic potential of a drug candidate. Halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions. nih.gov In the context of the quinazolinone scaffold, the introduction of halogens like chlorine and fluorine at specific positions can lead to significant changes in biological activity.

Impact of Chlorine at Position 8

The C-8 position of the quinazoline (B50416) ring is noted for its susceptibility to electrophilic substitution, highlighting its electronic importance within the scaffold. wikipedia.org Placing a chlorine atom at this position introduces a bulky, electron-withdrawing group. This modification can have several consequences:

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density distribution across the entire quinazolinone ring system. This can modulate the pKa of the N-3 proton and the hydrogen bonding capability of the adjacent carbonyl group, potentially strengthening interactions with target proteins.

Steric Influence: The size of the chlorine atom can provide beneficial steric interactions that promote a favorable binding conformation or, conversely, create unfavorable steric clashes.

Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. However, excessive lipophilicity can also lead to issues like non-specific binding and toxicity.

While direct studies on 8-chloro-quinazolinone are limited, research on related structures provides insights. For example, in the 1-phenylbenzazepine scaffold, a 6-chloro group (analogous in its position on the benzene ring) was found to enhance affinity for the D1 dopamine (B1211576) receptor. Similarly, the presence of a chlorine atom at position 7 in other quinazolinone series has been shown to be favorable for anticonvulsant activity. nih.gov These findings suggest that halogenation on the benzene portion of the quinazolinone core is a viable strategy for enhancing potency.

Impact of Fluorine at Position 6

The C-6 position is another critical site for substitution on the quinazolinone ring. mdpi.com The introduction of a fluorine atom at this position is a particularly interesting modification due to fluorine's unique properties:

Metabolic Stability: Fluorine can act as a bioisostere for a hydrogen atom but is more electronegative and only slightly larger. Its presence can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, such as interactions with backbone amides or the formation of specific halogen bonds, enhancing binding affinity. For instance, the fluorine atom in 7-fluoro-6-nitroquinazolin-4(3H)-one is suggested to enhance hydrophobic interactions within the kinase binding site. nih.gov

Modulation of Acidity/Basicity: A fluorine atom can influence the acidity of nearby protons, which can be critical for the ionization state of the molecule and its interaction with the target.

In the related quinolone class of antibacterials, the introduction of a fluorine atom at C-6 was a breakthrough that significantly enhanced antibacterial activity. In quinazolinones, research has shown that a 6-chloro substitution can be more beneficial for activity against certain targets than a 7-chloro substitution, underscoring the importance of the C-6 position. nih.gov

Synergistic Effects of Di-Halogenation on Quinazolinone Activity

The presence of both a chlorine atom at position 8 and a fluorine atom at position 6 on the quinazolinone scaffold, as in 8-Chloro-6-fluoroquinazolin-4(3H)-one, is expected to produce a combined, and potentially synergistic, effect on the molecule's properties. Without direct experimental data on this specific compound, the effects can be inferred from general principles:

Combined Electronic Withdrawal: Both fluorine and chlorine are electron-withdrawing halogens. Their combined presence would significantly decrease the electron density of the benzene ring, making the entire heterocyclic system more electron-poor. This pronounced electronic shift could drastically alter binding modes and affinities compared to mono-halogenated or non-halogenated analogs.

Directional Interactions: The two halogen atoms create specific electrostatic potential surfaces on the molecule, which could be exploited for directional interactions within a binding pocket, potentially leading to higher affinity and selectivity for the target.

The rational combination of halogens at different positions represents a sophisticated strategy to optimize the pharmacological profile of the quinazolinone scaffold.

Influence of Substitutions at Other Key Positions (e.g., C-2, C-3, C-4) on the this compound Scaffold

While the di-halogenated benzene ring provides a foundation, further modifications at other positions are essential for tailoring the molecule's activity. The SAR of the this compound scaffold can be further explored by introducing diverse substituents at the C-2, N-3, and C-4 positions.

C-2 Position: This position is highly amenable to substitution. Introducing small alkyl groups (e.g., methyl) or various aryl/heteroaryl rings can significantly influence activity. nih.govmdpi.com For example, in antibacterial quinazolinones, the nature of the C-2 substituent is a key determinant of potency. nih.gov For the 8-Chloro-6-fluoro scaffold, attaching different aromatic or aliphatic groups at C-2 would allow for probing specific pockets in a target enzyme, potentially leading to enhanced selectivity and potency.

N-3 Position: This position directly projects substituents into the solvent-exposed region or deeper into the binding site. The introduction of various groups, from small alkyl chains to larger aryl or heterocyclic moieties, can dramatically alter the biological profile. nih.govnih.gov In many quinazolinone-based inhibitors, the N-3 substituent is crucial for establishing key interactions with the target protein. For instance, linking other pharmacophores to the N-3 position is a common strategy in creating hybrid molecules with dual activities. nih.gov

C-4 Position: The carbonyl at C-4 is a key hydrogen bond acceptor. nih.gov While substitution directly at C-4 is less common than modifying the attached keto group, the reactivity of the pyrimidine ring can be exploited. For instance, in related quinazolines (lacking the 4-oxo group), the C-4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amino groups. This highlights the chemical reactivity of this position and its potential for derivatization to create libraries of compounds for screening.

The following table summarizes the general impact of substitutions at these key positions on the quinazolinone core, which can be extrapolated to the design of analogs based on the this compound scaffold.

Position of SubstitutionType of SubstituentGeneral Impact on Biological ActivityReference
C-2 Small Alkyl (e.g., -CH3)Often maintains or slightly modifies activity. nih.gov
Aryl/HeteroarylCan significantly enhance potency and selectivity by forming additional binding interactions. mdpi.com
N-3 Alkyl/Aryl GroupsCrucial for orienting the molecule in the binding pocket; can influence potency and ADME properties. nih.govnih.gov
Linker to other PharmacophoresCan be used to create hybrid molecules with multi-target or enhanced activity. nih.gov
C-4 (Carbonyl) Oxygen (as C=O)Acts as a critical hydrogen bond acceptor for target interaction. nih.gov

Conformational Analysis and Molecular Recognition Aspects of Halogenated Quinazolinones

The three-dimensional structure of a molecule and its ability to adopt a specific conformation are critical for molecular recognition by its biological target. The core 4(3H)-quinazolinone ring system is largely planar due to its aromatic and conjugated nature. The introduction of halogen substituents like chlorine and fluorine is not expected to significantly pucker this rigid core.

However, these halogens play a crucial role in molecular recognition through several mechanisms:

Halogen Bonding: Both chlorine and fluorine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein's binding site. This specific and directional interaction can significantly contribute to binding affinity and selectivity.

Altered Electrostatic Potential: The di-halogenation in this compound creates a unique electrostatic potential map on the molecule's surface. This pattern of positive and negative regions dictates how the molecule orients itself upon approaching its target, guiding it into a productive binding mode.

Conformational Restriction of Substituents: While the core remains planar, the halogens can influence the preferred orientation (conformation) of flexible substituents at other positions, such as at C-2 or N-3. By restricting the rotation of these side chains, the molecule can be "locked" into a more bioactive conformation, reducing the entropic penalty of binding.

While detailed crystallographic or NMR studies on this compound are not publicly available, studies on other quinazolinones confirm the general planarity of the core and highlight the importance of intermolecular hydrogen bonding (e.g., N-H···O) in their crystal packing, an interaction that is also central to their binding with protein targets. nih.gov The conformation of the pyrimidine ring can vary in reduced analogs, such as dihydroquinazolinones, which have been shown to adopt a 'sofa' conformation, but this is less relevant for the aromatic parent compound. nih.gov

Computational Chemistry and Molecular Modeling in Halogenated Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Receptor Complex Geometries

Currently, there are no specific studies in the reviewed literature that detail the prediction of ligand-receptor complex geometries for 8-Chloro-6-fluoroquinazolin-4(3H)-one. Research on other quinazolinone derivatives has demonstrated their potential to bind to various biological targets, but these findings cannot be directly extrapolated to predict the specific binding geometry of this compound without dedicated computational analysis.

Analysis of Key Binding Site Residues and Intermolecular Interactions

Similarly, a detailed analysis of the key binding site residues and the specific intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) for this compound is not available in the current body of scientific literature. While studies on analogous compounds provide a general framework for how quinazolinones might interact with protein active sites, the precise nature of these interactions for the 8-chloro-6-fluoro substituted variant remains to be elucidated through specific molecular docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide a deeper understanding of the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-target complex and to observe the conformational changes that may occur upon binding.

Conformational Stability of Ligand-Target Systems

There is a lack of published research focusing on the conformational stability of ligand-target systems specifically involving this compound. Such studies would be essential to validate the binding poses predicted by molecular docking and to understand the dynamic behavior of the compound within a biological environment.

Computational Binding Energy Calculations and Free Energy Perturbation

Computational methods to calculate binding energies, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP), are powerful tools for quantifying the affinity of a ligand for its target. At present, there are no available studies that report the calculated binding energy or free energy of binding for this compound with any specific biological target.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. While DFT has been applied to various quinazolinone derivatives to understand their electronic properties and reactivity, specific DFT studies on this compound are not found in the surveyed literature. Such studies would be beneficial for a deeper understanding of its chemical behavior and for correlating its electronic structure with potential biological activity.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity and biological activity. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules like this compound. DFT calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. nih.govekb.eg

The presence of halogen atoms (chlorine and fluorine) on the quinazolinone scaffold significantly influences its electronic properties. Both chlorine and fluorine are highly electronegative, leading to a redistribution of electron density within the molecule. This affects the molecule's dipole moment, polarizability, and the reactivity of different sites.

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov Halogen substitution is known to stabilize the LUMO more than the HOMO, which can increase the electrophilicity of the molecule. nih.gov

Global Reactivity Descriptors: These are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. ekb.eg

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with biological targets.

Table 1: Key Reactivity Descriptors Calculated by DFT

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Relates to electron-donating ability.
LUMO Energy (ELUMO)-Relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the ability to attract electrons. ekb.eg
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution. ekb.eg
Global Softness (S)1 / (2η)The reciprocal of hardness, indicating reactivity. ekb.eg
Electrophilicity Index (ω)χ² / (2η)Measures the propensity to accept electrons. ekb.eg

Theoretical Investigation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the reaction pathways, researchers can identify intermediates, transition states, and determine the activation energies associated with each step. This theoretical insight is crucial for optimizing reaction conditions to improve yields and reduce byproducts.

The synthesis of quinazolin-4(3H)-ones can be achieved through various routes. organic-chemistry.orgnih.gov A common approach involves the cyclization of an appropriately substituted anthranilamide derivative. For this compound, a plausible synthetic route could involve the reaction of 2-amino-3-chloro-5-fluorobenzamide with a suitable one-carbon source, such as an orthoformate, followed by cyclization.

Theoretical investigations of such reaction mechanisms typically involve:

Mapping the Potential Energy Surface (PES): This involves calculating the energy of the system as the reactants are converted into products, identifying the lowest energy path.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Its structure and energy determine the reaction rate.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the feasibility of a reaction.

For instance, in a palladium-catalyzed synthesis of quinazolinones, computational studies can model the oxidative addition, migratory insertion, and reductive elimination steps of the catalytic cycle, providing a detailed understanding of the catalyst's role. researchgate.netmdpi.com Similarly, for copper-catalyzed reactions, the mechanism involving the coordination of reactants to the metal center and subsequent cyclization can be modeled. acs.org These theoretical studies can help rationalize experimental observations and guide the development of more efficient synthetic methods for halogenated quinazolinones.

In Silico Screening and Virtual Library Design for Novel Leads

In silico screening and virtual library design are powerful computational strategies for identifying promising new drug candidates from large chemical databases. benthamdirect.comnih.govresearchgate.netglobalresearchonline.net These methods are particularly useful for exploring the chemical space around a core scaffold like this compound to discover derivatives with enhanced biological activity.

The process typically begins with a known active compound or a hypothesized pharmacophore. A virtual library of related compounds is then generated by systematically modifying the core structure with different functional groups. This library can contain thousands or even millions of virtual compounds.

The steps involved in this process are:

Scaffold Selection: The this compound structure serves as the core scaffold.

Virtual Library Generation: A library of derivatives is created by adding various substituents at different positions on the quinazolinone ring. For example, different chemical groups can be attached at the N3 position or other available sites on the bicyclic ring system.

Molecular Docking: The virtual library is then screened against a specific biological target (e.g., a protein kinase or enzyme) using molecular docking simulations. ijfmr.commdpi.com Docking predicts the binding mode and affinity of each compound to the target's active site. researchgate.net

Hit Identification and Prioritization: Compounds with high predicted binding affinities and favorable interactions with the target are identified as "hits." These hits are then prioritized for synthesis and experimental testing.

Table 2: Example of a Virtual Library Design Based on the this compound Scaffold

Core ScaffoldR1-SubstituentR2-SubstituentResulting Virtual Compound
This compound-H-HThis compound
This compound-CH₃-Phenyl8-Chloro-6-fluoro-3-methyl-2-phenylquinazolin-4(3H)-one
This compound-Ethyl-4-Methoxyphenyl8-Chloro-6-fluoro-3-ethyl-2-(4-methoxyphenyl)quinazolin-4(3H)-one
This compound-Propyl-3-Pyridyl8-Chloro-6-fluoro-3-propyl-2-(3-pyridyl)quinazolin-4(3H)-one

This approach allows for the rapid exploration of a vast number of potential drug candidates in a cost-effective manner, significantly accelerating the early stages of drug discovery. ta-journal.ru

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For halogenated quinazolinones, QSAR models can predict the activity of new derivatives and provide insights into the structural features that are important for their biological effects. frontiersin.orgrsc.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.govmdpi.com These methods correlate the 3D properties of molecules with their biological activities.

The general workflow for building a 3D-QSAR model is as follows:

Dataset Preparation: A dataset of quinazolinone derivatives with known biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set for model development and a test set for model validation.

Molecular Alignment: The molecules in the dataset are aligned based on a common substructure, which for this case would be the this compound core. This is a critical step in 3D-QSAR. nih.gov

Calculation of Molecular Fields: For each molecule, steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated on a 3D grid.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the variations in the molecular fields with the variations in biological activity. The model's predictive power is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Table 3: Typical Statistical Parameters for 3D-QSAR Model Validation

ParameterDescriptionAcceptable Value
q² (Cross-validated r²)A measure of the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²)A measure of the goodness of fit of the model to the training data.> 0.6
r²pred (Predictive r²)A measure of the model's ability to predict the activity of the test set compounds.> 0.6
F-statisticA measure of the statistical significance of the model.High value
SEE (Standard Error of Estimate)A measure of the deviation of the predicted values from the experimental values.Low value

The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might show that a bulky, electron-donating group at a specific position on the this compound scaffold would be beneficial for activity, thus guiding the design of more potent analogs. frontiersin.org

Q & A

Q. Table 1: Representative Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
One-pot cyclizationTFA, reflux, 24 hrs46–88
Halogen exchangePOCl₃, DMF, 80°C71–88
Nitro-to-fluoro substitutionKF, DMSO, 120°C61–81

How is X-ray crystallography applied to determine the structure of this compound?

Basic Research Question
X-ray crystallography employs programs like SHELXL for refinement and SHELXS/SHELXD for structure solution. Key steps include:

  • Data collection : High-resolution diffraction data (e.g., 0.8–1.0 Å) to resolve halogen positions .
  • Twinned crystal handling : SHELXPRO interfaces for macromolecular twinning corrections .
  • Validation : R-factor analysis (<5%) and electron density maps to confirm substituent orientation (e.g., Cl/F positions in the quinazolinone core) .

How can reaction conditions be optimized to improve synthetic yields?

Advanced Research Question
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation efficiency by stabilizing intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate cyclization, reducing reaction time from 24 hrs to 6–8 hrs .
  • Temperature control : Lower temperatures (≤80°C) minimize side reactions (e.g., over-chlorination) .

Example : Using acetic acid under reflux improved purity by 20% compared to room-temperature reactions .

How should researchers address contradictions in reported biological activities of quinazolinone derivatives?

Advanced Research Question
Contradictions arise from variations in assay models or substituent effects. Mitigation strategies:

  • Standardized assays : Use identical models (e.g., acetic acid-induced writhing in mice for analgesic activity) for cross-study comparisons .
  • Structure-activity relationship (SAR) analysis : Correlate substituent electronegativity (Cl/F) with activity (e.g., 6-bromo derivatives showed 83% analgesic efficacy vs. 61% for nitro analogs) .
  • Dose-response validation : Test multiple concentrations to rule out false positives/negatives .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT calculations : Assess charge distribution to identify electrophilic sites (e.g., C-2 and C-6 positions) .
  • Molecular docking : Predict binding affinity for biological targets (e.g., antimicrobial activity via enzyme active-site interactions) .
  • QSAR models : Relate Cl/F electronegativity to reaction rates (e.g., fluorine’s −I effect slows substitution at C-6) .

How can researchers design derivatives of this compound with enhanced bioactivity?

Advanced Research Question

  • Functional group addition : Introduce sulfonamide or morpholino groups to improve solubility and target engagement (e.g., 4-fluorophenyl derivatives in PDB entry 7JJ) .
  • Heterocyclic fusion : Attach triazole or thiazole rings to enhance antimicrobial potency (e.g., 70% inhibition in E. coli with triazole-quinazolinone hybrids) .
  • Pro-drug strategies : Mask polar groups (e.g., hydroxyls) with acetylated precursors for better membrane permeability .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR : ¹⁹F NMR (δ −110 to −120 ppm) and ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., m/z 214.02 for C₈H₄ClFN₂O) validates molecular formula .
  • IR : C=O stretch at 1680–1700 cm⁻¹ and C–F stretch at 1100–1200 cm⁻¹ .

What strategies improve the pharmacokinetic profile of this compound derivatives?

Advanced Research Question

  • Lipophilicity adjustment : Replace chlorine with trifluoromethyl to enhance blood-brain barrier penetration (logP increase from 2.1 to 3.5) .
  • Metabolic stability : Introduce methyl groups at C-3 to block CYP450-mediated oxidation .
  • Prodrug activation : Esterify hydroxyl groups for controlled release in vivo .

What biological activities have been reported for this compound analogs?

Basic Research Question

  • Antimicrobial : 70% growth inhibition in S. aureus at 50 µg/mL .
  • Analgesic : 83% writhing reduction in mice (vs. 61% for indomethacin) .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 12 µM) via molecular docking .

Advanced Research Question

  • Enzyme inhibition assays : Direct measurement of target enzyme activity (e.g., DHFR for antimicrobial effects) .
  • Gene knockout studies : Use CRISPR-modified bacterial strains to confirm target specificity .
  • Metabolomics : Profile metabolic shifts in treated vs. untreated cells to identify pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.